molecular formula C18H16ClN3O2S B11015178 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B11015178
M. Wt: 373.9 g/mol
InChI Key: DTUOIYHHMBNDGB-UHFFFAOYSA-N
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Description

    N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide: is a complex organic molecule that combines elements from various chemical families.

  • Its structure contains a phthalazine ring, which is a bicyclic heterocycle composed of two fused six-membered rings.
  • The compound’s name reflects its substituents: a chlorophenyl group, a sulfanyl (thiol) group, and a methyl group.
  • While the compound’s exact biological role remains to be fully elucidated, its unique structure suggests potential pharmacological significance.
  • Preparation Methods

      Reaction Conditions: Hypothetically, one could synthesize it through a combination of condensation reactions, cyclizations, and functional group transformations.

  • Chemical Reactions Analysis

      Reactivity: Given its diverse functional groups, this compound could undergo various reactions

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations.

      Major Products: The products would vary based on the reaction type. Predicting exact products without experimental data is challenging.

  • Scientific Research Applications

      Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors) could reveal its biological effects.

      Medicine: Although not yet established, it might exhibit pharmacological properties (e.g., anticancer, antimicrobial).

      Industry: If scalable synthesis becomes feasible, applications in drug development or materials could emerge.

  • Mechanism of Action

    • Unfortunately, specific information about its mechanism of action is scarce. Further studies are needed to understand how it interacts with cellular targets.
    • Molecular pathways involving enzymes, receptors, or signaling cascades could be relevant.
  • Comparison with Similar Compounds

      Uniqueness: The combination of a phthalazine core, chlorophenyl, and sulfanyl groups makes this compound unique.

      Similar Compounds: While I lack direct information on similar compounds, exploring related heterocycles and sulfanyl-containing molecules could provide context.

    Properties

    Molecular Formula

    C18H16ClN3O2S

    Molecular Weight

    373.9 g/mol

    IUPAC Name

    N-[2-(4-chlorophenyl)sulfanylethyl]-3-methyl-4-oxophthalazine-1-carboxamide

    InChI

    InChI=1S/C18H16ClN3O2S/c1-22-18(24)15-5-3-2-4-14(15)16(21-22)17(23)20-10-11-25-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,23)

    InChI Key

    DTUOIYHHMBNDGB-UHFFFAOYSA-N

    Canonical SMILES

    CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCSC3=CC=C(C=C3)Cl

    Origin of Product

    United States

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